Benzyltrimethylammonium tribromide

Catalog No.
S672530
CAS No.
111865-47-5
M.F
C10H16Br3N
M. Wt
389.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium tribromide

CAS Number

111865-47-5

Product Name

Benzyltrimethylammonium tribromide

Molecular Formula

C10H16Br3N

Molecular Weight

389.95 g/mol

InChI

InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1

InChI Key

OQESKQAHRXOSMS-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br

The exact mass of the compound Benzyl trimethyl ammonium tribromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyltrimethylammonium tribromide (CAS 111865-47-5) is a quaternary ammonium tribromide, a class of reagents that serve as solid, stable, and easy-to-handle sources of electrophilic bromine. These compounds are recognized as effective alternatives to hazardous and volatile liquid bromine, offering improved stoichiometry control and operational safety in various organic transformations, including the bromination of alkenes, alkynes, ketones, and activated aromatic systems. The specific properties of Benzyltrimethylammonium tribromide, such as its crystalline nature and solubility, make it a valuable tool for achieving selective and high-yield brominations under mild reaction conditions.

While numerous brominating agents exist, they are not functionally interchangeable. Direct substitution with liquid bromine introduces significant handling hazards and can lead to over-bromination and harsh acidic byproducts (HBr), compromising sensitive substrates. Even within the safer class of solid tribromides, the choice of the quaternary ammonium cation—such as benzyltrimethylammonium versus tetrabutylammonium or pyridinium—influences the reagent's solubility, stability, and crystal lattice energy. These differences directly impact reaction kinetics, selectivity, and, critically, the ease of downstream processing. The water-solubility of the resulting benzyltrimethylammonium bromide byproduct, for instance, offers a distinct process advantage in workup and purification compared to reagents that leave less soluble organic byproducts, making the choice of this specific salt a critical procurement decision for streamlined workflows.

High-Yield α-Bromination of Ketones Under Mild, Neutral Conditions

In the α-bromination of various ketones, Benzyltrimethylammonium tribromide (BTMAT) consistently provides high yields, often exceeding 90%, under mild conditions (e.g., room temperature in CH2Cl2/MeOH). For example, the reaction with acetophenone and cyclohexanone afforded the corresponding α-bromo ketones in 98% and 94% yield, respectively. [cite: REFS-1] This performance avoids the need for harsh acidic catalysts like HBr, often required when using elemental bromine, and the radical initiators sometimes necessary for N-Bromosuccinimide (NBS), thereby preventing degradation of acid-sensitive substrates.

Evidence DimensionProduct Yield (α-Bromination of Acetophenone)
Target Compound Data98%
Comparator Or BaselineConventional bromination with Br2/HBr or NBS, which often involves harsher conditions and can lead to side reactions or lower isolated yields.
Quantified DifferenceAchieves near-quantitative yields without harsh acidic or radical-initiating conditions.
ConditionsSubstrate: Acetophenone. Reagent: Benzyltrimethylammonium tribromide. Solvent: Dichloromethane/Methanol. Temperature: Room Temperature.

This enables cleaner, more efficient synthesis of critical building blocks while protecting sensitive functional groups elsewhere in the molecule, improving overall process yield and purity.

Superior Regioselectivity in the Monobromination of Phenols

Benzyltrimethylammonium tribromide demonstrates excellent regioselectivity for the para-position in the bromination of phenols. In a direct comparison, the reaction with phenol yielded p-bromophenol exclusively at a 95% yield. [cite: REFS-1] Similarly, o-cresol was converted to 4-bromo-2-methylphenol in 96% yield with no other isomers detected. [cite: REFS-1] This contrasts with elemental bromine, which frequently produces mixtures of ortho and para isomers and is prone to over-bromination, complicating purification and reducing the yield of the desired single isomer.

Evidence DimensionProduct Selectivity (Bromination of Phenol)
Target Compound Data95% yield (exclusive p-isomer)
Comparator Or BaselineElemental Bromine (Br2), which typically yields ortho/para mixtures and risks di/tri-bromination.
Quantified DifferenceProvides single-isomer selectivity, eliminating isomeric byproducts common with other brominating agents.
ConditionsSubstrate: Phenol. Reagent: Benzyltrimethylammonium tribromide. Solvent: Dichloromethane/Methanol. Temperature: 0 °C to Room Temperature.

High regioselectivity simplifies product purification, reduces waste, and lowers manufacturing costs by maximizing the conversion to the specific, high-value isomer required for subsequent steps.

Enhanced Processability: A Stable Solid with Water-Soluble Byproduct Simplifies Handling and Workup

As a stable, non-volatile crystalline solid (m.p. 99-101 °C), Benzyltrimethylammonium tribromide offers significant handling and safety advantages over corrosive, volatile liquid bromine. [cite: REFS-1, REFS-2] A critical process differentiator is the nature of its byproduct, benzyltrimethylammonium bromide, which is highly soluble in water. This facilitates a simple aqueous wash to remove the spent reagent from the organic product layer. This is a process advantage over reagents like N-Bromosuccinimide (NBS), whose byproduct (succinimide) has solubility in some organic solvents, often requiring more complex purification methods like chromatography or recrystallization to achieve high purity.

Evidence DimensionByproduct Removal Method
Target Compound DataSimple aqueous extraction
Comparator Or BaselineN-Bromosuccinimide (NBS), byproduct may require chromatography. Liquid Bromine (Br2), generates corrosive HBr gas.
Quantified DifferenceReduces purification steps from multi-step (e.g., chromatography) to a single liquid-liquid extraction.
ConditionsGeneral post-reaction workup procedure.

This feature streamlines the entire synthesis workflow, reducing purification time, solvent consumption, and overall process cost, making it a superior choice for scalable manufacturing.

Synthesis of High-Purity α-Bromo Ketone Intermediates

For multi-step syntheses where an α-bromo ketone is a key intermediate, particularly when the parent molecule contains acid-sensitive groups like acetals or tert-butyl esters. The mild, neutral conditions and high yields afforded by Benzyltrimethylammonium tribromide prevent side reactions and decomposition, ensuring maximum throughput of the high-value intermediate. [cite: REFS-1]

Regioselective Production of para-Bromophenols and Anilines

In workflows requiring the specific synthesis of a para-brominated phenol, anisole, or aniline without isomeric contaminants. The high selectivity of this reagent eliminates the need for costly and material-losing isomer separation, making it the procurement choice for producing clean precursors for pharmaceuticals, agrochemicals, and specialty polymers. [cite: REFS-1]

Streamlined Manufacturing Processes with Simplified Aqueous Workup

Ideal for scale-up and industrial processes where operational simplicity, safety, and efficiency are paramount. The use of a stable solid reagent coupled with a simple aqueous extraction for byproduct removal reduces equipment requirements, processing time, and solvent waste compared to alternatives, directly lowering the cost of goods. [cite: REFS-2]

Hydrogen Bond Acceptor Count

1

Exact Mass

388.88124 Da

Monoisotopic Mass

386.88329 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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